Scientific Field: Medicinal Chemistry
Application Summary: Teoc-OSu has been utilized in the synthesis of anticonvulsant agents. A focused series of hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties were developed using an optimized coupling reaction involving Teoc-OSu .
Methods of Application: The compound was used in the synthesis of (2,5-Dioxopyrrolidin-1-yl) (phenyl)acetamides. The synthesis involved an optimized coupling reaction, and the derivatives were tested in animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model in mice .
Results and Outcomes: The most potent anticonvulsant activity and favorable safety profile were demonstrated for one of the synthesized compounds, with a median effective dose (ED50) MES of 45.6 mg/kg and ED50 6 Hz (32 mA) of 39.5 mg/kg. The compound also showed effectiveness in pain models and had high metabolic stability with negligible hepatotoxicity .
Scientific Field: Biochemistry
Application Summary: Teoc-OSu is used as a protecting group for amines during peptide synthesis. It is a mild reagent that offers convenience over traditional protecting groups like benzyl carbonochloridate .
Methods of Application: The compound is employed to protect amino acids in the synthesis of biologically active molecules. The protection is typically performed under mild conditions to avoid racemization or damage to sensitive amino acids .
Results and Outcomes: The use of Teoc-OSu in peptide synthesis allows for the production of a series of biologically active molecules with high purity and yield. The protecting group can be removed without affecting the integrity of the peptide chain .
Scientific Field: Organic Chemistry
Application Summary: Teoc-OSu serves as an acylating reagent to produce Teoc-amino acid derivatives, which are intermediates in the synthesis of various organic compounds .
Methods of Application: The acylation process involves the reaction of Teoc-OSu with amino acids to form Teoc-protected amino acid derivatives. These derivatives are then used as intermediates in further synthetic reactions .
Results and Outcomes: The Teoc-protected amino acids are crucial intermediates that facilitate the synthesis of complex organic molecules. The protection strategy ensures the stability of the amino group during subsequent reactions .
Scientific Field: Neuropharmacology
Application Summary: Teoc-OSu has been involved in the development of new therapeutics for neurological disorders such as epilepsy, where drug resistance is a significant challenge .
Methods of Application: Derivatives synthesized using Teoc-OSu were subjected to in vivo and in vitro studies to assess their anticonvulsant properties. The studies included various animal models and mechanistic investigations .
Results and Outcomes: The synthesized compounds exhibited broad-spectrum activity in seizure models and showed promise as candidates for further preclinical development due to their favorable activity profile and drug-like properties .
Scientific Field: Pharmacology
Application Summary: Compounds synthesized with Teoc-OSu have shown efficacy in pain models, including the formalin test of tonic pain, capsaicin-induced pain model, and oxaliplatin-induced neuropathic pain model in mice .
Methods of Application: The synthesized compounds were tested in various pain models to evaluate their analgesic properties. The methods included administering the compounds to mice and observing their behavior in response to pain stimuli .
Results and Outcomes: The compounds demonstrated effective pain relief in the tested models, indicating their potential as new analgesic agents. The results included quantitative data on dose-response relationships and statistical analyses of pain scores .
Scientific Field: Pharmacokinetics
Application Summary: Teoc-OSu derivatives have been assessed for their metabolic stability, hepatotoxicity, and inhibition of cytochrome P450 isoforms, which are crucial parameters in pharmacokinetics .
Methods of Application: The compounds were subjected to metabolic stability tests using human liver microsomes and evaluated for their potential hepatotoxic effects. Additionally, their interaction with cytochrome P450 isoforms was investigated .
Results and Outcomes: The studies revealed high metabolic stability and negligible hepatotoxicity for the compounds. They also exhibited relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9, compared to reference compounds .
Scientific Field: Chemical Kinetics
Application Summary: Teoc-OSu has been studied for its reactivity in chemical kinetics, particularly in the disassembly of silyl-containing ethoxycarbonates and ethoxycarbamates on electron-poor anilines and phenols .
Methods of Application: The kinetics of disassembly were determined in real-time upon exposure to fluoride ion sources at room temperature. This involved monitoring the reaction progress using spectroscopic methods .
Results and Outcomes: The study provided insights into the rate of disassembly and the influence of the silyl group on the stability of the compounds. The quantitative data obtained helped in understanding the reactivity patterns of Teoc-OSu derivatives .
Scientific Field: Organic Synthesis
Application Summary: The Teoc group is a commonly used carbamate protecting group for amines. It is stable towards hydrolysis and other nucleophilic attacks, and tolerates most acidic and reductive conditions, including heterogeneous hydrogenation .
Methods of Application: Protection of amines using Teoc-OSu is typically performed under Schotten-Baumann conditions with inorganic bases. Deprotection is commonly achieved by treatment with fluoride reagents such as TBAF .
Scientific Field: Reagent Chemistry
Application Summary: Teoc-OSu is a silicon-based reagent that can be prepared from 2-trimethylsilylethyl carbonochloridite and N-hydroxysuccinimide. It is used in the development of new reagents for organic synthesis .
Methods of Application: The preparation of Teoc-OSu involves the reaction of 2-trimethylsilylethyl carbonochloridite with N-hydroxysuccinimide under controlled conditions .
Results and Outcomes: The availability of Teoc-OSu as a silicon-based reagent expands the toolkit for synthetic chemists, allowing for the design of novel synthetic routes and the creation of diverse organic compounds .
2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate is a synthetic compound characterized by the molecular formula and a molecular weight of 259.33 g/mol. This compound is notable for its unique structure, which includes a pyrrolidine ring and a trimethylsilyl group, enhancing its stability and reactivity in various chemical processes. It is often referred to in the literature as Teoc-OSu, particularly in the context of its applications in peptide synthesis and biochemical modifications .
2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate exhibits significant biological activity primarily through its role in modifying amino acids via acylation. The compound's mechanism of action involves the formation of Teoc-amino acid derivatives, which can influence various biochemical pathways. Its stability under specific storage conditions (dry environments at 2-8°C) is crucial for maintaining its efficacy in biological applications .
The synthesis of 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate typically involves the reaction of 2-trimethylsilylethanol with di-succinimidyl carbonate in the presence of triethylamine. The reaction is conducted in acetonitrile at room temperature for several hours, followed by purification through extraction and precipitation methods.
In industrial settings, the synthesis methods mirror laboratory techniques but are scaled up to improve yield and purity. Optimization of reaction conditions and the use of automated reactors can enhance production efficiency .
This compound finds extensive applications across various fields:
Interaction studies of 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate focus on its reactivity with amino acids and other nucleophiles. These studies provide insights into its potential as a tool for biochemical modifications and its role in synthesizing complex organic molecules. The compound's ability to selectively protect amino groups makes it valuable in peptide chemistry .
Several compounds share structural similarities with 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]pyrrolidin-2,5-dione | Contains a pyrrolidine ring and trimethylsilyl group | Similar protective capabilities but different reactivity profiles |
| Benzyl 2,5-dioxopyrrolidin-1-yl carbonate | Substituted benzyl group | Offers different steric effects compared to trimethylsilyl |
| 2,5-Dioxopyrrolidin-1-yl (2-(2-(2-methoxyethoxy)ethoxy)ethyl) carbonate | More complex ether structure | Increased solubility but lower stability due to multiple ether linkages |
The uniqueness of 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate lies in its trimethylsilyl group, which provides steric protection while enhancing stability. This characteristic makes it particularly advantageous for selective protection of amino groups during peptide synthesis compared to other similar compounds .
2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate is systematically named according to IUPAC conventions as (2,5-dioxopyrrolidin-1-yl) 2-trimethylsilylethyl carbonate. The compound is widely recognized by several synonyms and abbreviations in synthetic chemistry literature:
| Designation | Identifier |
|---|---|
| Systematic Name | (2,5-dioxopyrrolidin-1-yl) 2-trimethylsilylethyl carbonate |
| Common Abbreviation | Teoc-OSu |
| CAS Registry Number | 78269-85-9 |
| EC Number | 628-606-6 |
| PubChem CID | 5018386 |
| SMILES | CSi(C)CCOC(=O)ON1C(=O)CCC1=O |
| InChI Key | FLDNDAMSCINJDX-UHFFFAOYSA-N |
The "Teoc-OSu" abbreviation derives from its role as an active ester reagent for introducing the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group, where "OSu" denotes the N-hydroxysuccinimide leaving group.
The compound emerged from efforts to improve protecting group strategies in peptide synthesis. Shute and Rich first reported its synthesis in 1987 via the reaction of 2-(trimethylsilyl)ethanol with N,N'-disuccinimidyl carbonate. This work addressed limitations of earlier Teoc-introducing reagents, such as dipeptide formation during amino acid protection.
Key milestones include:
These developments established Teoc-OSu as a cornerstone reagent for orthogonal protection strategies, particularly in complex oligomer syntheses.
Teoc-OSu’s utility stems from three critical attributes:
The Teoc group exhibits exceptional stability under acidic (e.g., trifluoroacetic acid), basic (e.g., piperidine), and reductive (e.g., hydrogenolysis) conditions. This enables sequential deprotection in multi-step syntheses without compromising other common protecting groups:
| Protecting Group | Compatibility with Teoc |
|---|---|
| Boc (tert-butoxycarbonyl) | Stable under TFA cleavage |
| Fmoc (fluorenylmethyloxycarbonyl) | Stable under piperidine treatment |
| Cbz (benzyloxycarbonyl) | Stable during hydrogenolysis |
This orthogonality is exemplified in the synthesis of Gly-Ψ[CH(CF₃)NH]-peptides, where Teoc-protected intermediates endured both Fmoc-deprotection and ester hydrolysis steps.
Teoc-OSu operates via a two-step mechanism:
Kinetic studies revealed second-order rate constants of 0.12–0.45 M⁻¹s⁻¹ for Teoc cleavage in THF at 25°C, enabling precise temporal control in multi-step reactions.
The compound’s regulatory and commercial profiles are well-established:
Commercial suppliers (e.g., Sigma-Aldrich, ChemScene) offer quantities from 10 g to 1 kg, with pricing tiers reflecting scale economies. The compound’s safety data sheet (SDS) mandates PPE including nitrile gloves and eye protection during handling.
2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate features a distinctive molecular structure consisting of two primary functional moieties: a 2,5-dioxopyrrolidin-1-yl group and a 2-(trimethylsilyl)ethyl group, connected through a carbonate linkage [1]. The compound's structure includes a five-membered pyrrolidine ring with two carbonyl groups at positions 2 and 5, forming the succinimide portion of the molecule [2]. This succinimide moiety is connected to the carbonate group, which in turn links to the 2-(trimethylsilyl)ethyl chain [3].
The conformation of the molecule is influenced by the presence of the trimethylsilyl group, which enhances the compound's stability and solubility in organic solvents [4]. The carbonate linkage (O-C(=O)-O) adopts a planar arrangement due to resonance stabilization, while the pyrrolidine ring typically assumes a slightly puckered conformation to minimize ring strain [1] [3]. The trimethylsilyl group, with its three methyl groups arranged tetrahedrally around the silicon atom, creates steric bulk at one end of the molecule [5].
The overall molecular conformation is also affected by the electronic properties of the N-O bond in the succinimide portion, which influences the reactivity of the compound as a leaving group in various chemical reactions [1] [6]. This structural arrangement makes the compound particularly useful in synthetic chemistry applications, where the carbonate moiety can serve as an effective leaving group [4].
2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate has the molecular formula C₁₀H₁₇NO₅Si [7]. This formula reflects the compound's composition of 10 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 silicon atom [8]. The precise molecular weight of the compound is 259.33 g/mol, as determined by standard atomic weight calculations [7] [9].
The molecular formula can be further understood by breaking down the compound into its constituent parts:
Table 1: Molecular Composition of 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate
| Element | Number of Atoms | Atomic Weight Contribution (g/mol) |
|---|---|---|
| Carbon | 10 | 120.11 |
| Hydrogen | 17 | 17.14 |
| Nitrogen | 1 | 14.01 |
| Oxygen | 5 | 80.00 |
| Silicon | 1 | 28.09 |
| Total | 34 | 259.33 |
The molecular weight plays a significant role in determining the compound's physical properties, including its melting point, boiling point, and solubility characteristics [7] [8]. The presence of the silicon atom, which is heavier than carbon, contributes significantly to the overall molecular weight and influences the compound's center of gravity and physical behavior [9].
2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate exists as a solid at room temperature [10]. The compound typically appears as a crystalline powder or crystals with a characteristic color ranging from white to very pale yellow [10] [11]. This coloration is consistent with many pure organic compounds containing carbonyl groups but no extended conjugated systems that would absorb in the visible spectrum [10].
The physical appearance of the compound can vary slightly depending on its purity and crystallization conditions [11]. High-purity samples tend to form well-defined crystals with a bright white appearance, while technical grade material may exhibit the pale yellow coloration [10]. The crystal morphology is influenced by the solvent used during crystallization and the cooling rate, which can result in different crystal habits such as needles, plates, or blocks [12].
When exposed to ambient conditions, the compound is relatively stable, though it should be stored properly to prevent hydrolysis of the reactive carbonate linkage [11]. The compound is typically stored at refrigerated temperatures (2-8°C) to maintain its stability and prevent degradation over extended periods [12]. Some suppliers recommend storage under nitrogen atmosphere for maximum shelf life, particularly for high-purity research-grade material [12].
Comprehensive crystallographic data for 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate is limited in the published literature [4] [13]. However, based on structural analysis and comparison with similar compounds, some crystallographic parameters can be inferred [13].
The compound likely crystallizes in one of the common space groups for organic molecules, such as P21/c or P212121, which are frequently observed for compounds with similar structural features [13]. The unit cell dimensions would be influenced by the molecular packing, with the trimethylsilyl groups potentially creating specific packing arrangements due to their steric bulk [4].
Crystal packing is likely influenced by weak intermolecular forces, including van der Waals interactions between the trimethylsilyl groups and potential hydrogen bonding involving the carbonyl oxygen atoms of the succinimide and carbonate moieties [13]. The absence of strong hydrogen bond donors in the molecule suggests that crystal cohesion relies primarily on dipole-dipole interactions and van der Waals forces [4] [13].
While specific bond lengths and angles from X-ray diffraction studies are not widely reported for this exact compound, comparable structures suggest the following approximate bond parameters:
These structural parameters contribute to the overall three-dimensional arrangement of the molecule in the crystalline state and influence its physical properties and reactivity [13].
Nuclear Magnetic Resonance spectroscopy provides valuable information about the structural features of 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate [14]. Both proton (¹H) and carbon (¹³C) NMR data are essential for confirming the compound's structure and purity [15].
In the ¹H NMR spectrum (typically recorded at 300-600 MHz in deuterated chloroform), the compound exhibits several characteristic signals:
The ¹³C NMR spectrum (typically recorded at 75-150 MHz) shows distinctive carbon resonances:
These NMR data confirm the structural integrity of the compound and provide a reliable method for assessing its purity [15].
The infrared spectrum of 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate exhibits several characteristic absorption bands that correspond to its functional groups [18]. These spectral features are valuable for structural confirmation and purity assessment [19].
Key IR absorption bands include:
The absence of O-H or N-H stretching bands in the 3300-3500 cm⁻¹ region confirms the structure lacks free hydroxyl or amine groups [18]. The distinctive pattern of carbonyl absorptions is particularly diagnostic for this compound, with the succinimide carbonyls and the carbonate carbonyl appearing as separate, strong absorption bands [19].
These IR spectral characteristics provide a fingerprint for the compound and are useful for rapid identification and quality control purposes [18] [19].
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate [20]. This data is valuable for structural confirmation and purity assessment [21].
In electron impact (EI) mass spectrometry, the compound typically shows:
When analyzed by electrospray ionization (ESI) mass spectrometry, the compound typically shows:
High-resolution mass spectrometry confirms the exact mass of the compound, with the measured value closely matching the calculated exact mass based on the molecular formula C₁₀H₁₇NO₅Si [20] [21]. The isotopic pattern observed in the mass spectrum further confirms the presence of silicon in the molecule, as silicon has a characteristic isotopic distribution with approximately 4.7% of ²⁹Si [20].
2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate exhibits characteristic reactivity patterns typical of activated carbonate esters, with the N-hydroxysuccinimide moiety serving as an excellent leaving group that facilitates nucleophilic substitution reactions [2]. The compound demonstrates high electrophilicity at the carbonyl carbon of the carbonate group, making it susceptible to nucleophilic attack by various species including amines, alcohols, and water [3] [4].
The general reactivity profile encompasses several key reaction pathways. Nucleophilic substitution reactions proceed via an SN2 mechanism where nucleophiles attack the electrophilic carbonyl carbon, resulting in the formation of carbamate derivatives while releasing N-hydroxysuccinimide as a leaving group [2]. This reactivity is particularly useful in peptide synthesis and bioconjugation applications where the compound serves as an activating reagent for amino acid modifications [5].
Hydrolysis reactions represent another significant aspect of the compound's reactivity profile. Under acidic conditions, the carbonate undergoes protonation followed by nucleophilic attack of water molecules, yielding carboxylic acid, alcohol, and N-hydroxysuccinimide products [6] [7]. Basic hydrolysis proceeds through direct nucleophilic attack of hydroxide ions at the carbonyl carbon, producing carboxylate salts along with alcohol and N-hydroxysuccinimide [6] [7].
The compound also demonstrates aminolysis and alcoholysis reactions under appropriate conditions. Aminolysis occurs when primary or secondary amines attack the carbonyl carbon, forming amide derivatives [8]. Alcoholysis involves nucleophilic attack by alcohol molecules, resulting in ester formation [9]. These reactions typically occur under mild conditions and are facilitated by the excellent leaving group properties of the N-hydroxysuccinimide moiety [2].
Thermal decomposition represents a significant reactivity concern above 150°C, where the compound undergoes thermal cleavage of the carbonate bond, producing various decomposition products [10] [11]. This thermal instability necessitates careful temperature control during storage and handling procedures.
2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate demonstrates moderate thermal stability under controlled conditions, remaining stable up to approximately 150°C in inert atmospheres [11] [10]. The decomposition temperature has been consistently reported around 150°C, above which thermal cleavage of the carbonate linkage occurs [10].
The thermal stability profile is significantly influenced by atmospheric conditions. Under inert gas atmospheres (nitrogen or argon), the compound maintains structural integrity for extended periods at temperatures up to 100°C [11] [12]. However, exposure to atmospheric oxygen during heating can accelerate decomposition processes through oxidative pathways [12].
Kinetic studies of thermal decomposition indicate that the process follows first-order kinetics with an activation energy typical of carbonate ester cleavage reactions [13]. The trimethylsilyl group provides additional thermal stability compared to simpler alkyl carbonates due to its steric bulk and electronic properties [14] [15].
The pH sensitivity of 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate represents a critical stability parameter that significantly affects its hydrolytic stability across different pH ranges [16] [8]. The compound exhibits pH-dependent hydrolysis kinetics with dramatically different stability profiles under acidic, neutral, and basic conditions.
Under neutral conditions (pH 7.0), the compound demonstrates moderate hydrolytic stability with a half-life of approximately 24 hours at 25°C in aqueous buffer systems [16] [8]. This stability is attributed to the balanced protonation state of the carbonate group and the moderate nucleophilicity of water molecules at physiological pH [16].
Acidic conditions (pH 4.0) result in significantly reduced stability with half-lives ranging from 2-6 hours depending on the specific acid concentration and temperature [16] [7]. The acid-catalyzed hydrolysis mechanism involves protonation of the carbonate oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water molecules [6] [7].
Basic conditions (pH 10.0) demonstrate the lowest stability with half-lives of 15-60 minutes due to the high nucleophilicity of hydroxide ions [16] [6]. The base-catalyzed hydrolysis proceeds through direct nucleophilic attack of hydroxide ions at the carbonyl carbon, following second-order kinetics with respect to both the carbonate concentration and hydroxide ion concentration [6] [8].
2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate exhibits moderate photosensitivity when exposed to ambient light conditions, necessitating light-protected storage for optimal stability [17] [18]. The compound demonstrates photodegradation processes that can significantly impact its chemical integrity over extended exposure periods.
Ultraviolet radiation (280-400 nm) represents the primary photodegradation trigger, causing photolytic cleavage of the carbonate bond and oxidative degradation of the trimethylsilyl group [17]. The photodegradation rate is significantly temperature-dependent, with elevated temperatures accelerating the process [17].
Visible light exposure (400-700 nm) results in slower degradation rates but can still contribute to long-term stability issues during extended storage periods [17]. The N-hydroxysuccinimide moiety is particularly susceptible to photoisomerization reactions under prolonged light exposure [17].
Storage recommendations include the use of amber glass containers and dark storage environments to minimize photodegradation effects [17] [18]. Under protected storage conditions, the compound maintains photostability for months to years without significant degradation [17].
2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate demonstrates significant incompatibility with various chemicals and environmental conditions that can lead to rapid degradation or hazardous reactions [12] [20] [21]. Understanding these incompatibilities is essential for safe handling and effective storage protocols.
Water represents the most significant incompatible material due to the compound's high susceptibility to hydrolysis reactions [12] [21]. Even trace amounts of water can initiate degradation processes that produce N-hydroxysuccinimide and carbonic acid derivatives [12] [21]. This incompatibility necessitates strict anhydrous conditions during storage and handling [12].
Strong acids including hydrochloric acid, sulfuric acid, and nitric acid are highly incompatible due to their ability to catalyze hydrolysis and promote decomposition reactions [20] [21]. The acid-catalyzed hydrolysis proceeds rapidly and can generate heat and potentially hazardous byproducts [20] [21].
Strong bases such as sodium hydroxide, potassium hydroxide, and ammonia demonstrate extreme incompatibility with the compound [20] [21]. Base-catalyzed hydrolysis occurs very rapidly and can result in violent reactions under concentrated conditions [20] [21].
Primary amines represent another class of incompatible materials due to their high nucleophilicity and tendency to undergo rapid aminolysis reactions with the carbonate group [21] [8]. This incompatibility includes aliphatic amines, aromatic amines, and amino acids [21] [8].
Strong oxidizing agents including hydrogen peroxide, potassium permanganate, and chromium compounds are incompatible due to their potential to oxidize the trimethylsilyl group and accelerate decomposition processes [20] [21]. These reactions can be exothermic and may produce hazardous gases [20] [21].
Metal surfaces particularly iron and copper can catalyze decomposition reactions and should be avoided in storage containers and handling equipment [20] [21]. Stainless steel and aluminum also demonstrate some catalytic activity and are not recommended for long-term storage [20] [21].
Elevated temperatures above 40°C represent incompatible conditions that can accelerate thermal decomposition and reduce compound stability [11] [10]. Temperature cycling between hot and cold conditions can also promote degradation through thermal stress mechanisms [11] [10].
Irritant